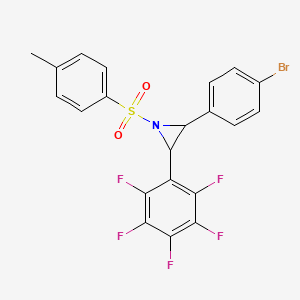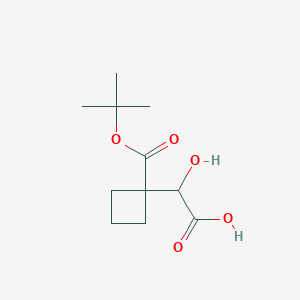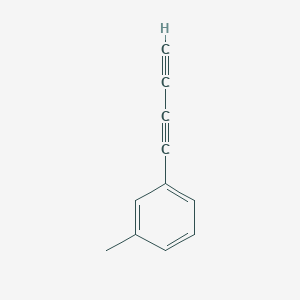
1-(Buta-1,3-diyn-1-yl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Buta-1,3-diyn-1-yl)-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a buta-1,3-diyn-1-yl group and a methyl group. This compound is notable for its unique structure, which includes a conjugated system of triple bonds, making it an interesting subject for research in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene typically involves the coupling of a suitable benzene derivative with a butadiyne precursor. One common method is the oxidative acetylene coupling, where the benzene derivative is reacted with a butadiyne compound in the presence of a catalyst such as copper(I) chloride and an oxidant like oxygen .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to a variety of hydrogenated products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
1-(Buta-1,3-diyn-1-yl)-3-methylbenzene has several applications in scientific research:
Biology: The compound’s derivatives can be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the conjugated triple bonds play a crucial role in the compound’s reactivity, facilitating various transformations. In biological systems, the compound’s interaction with molecular targets such as enzymes or receptors can lead to specific biological effects.
Comparaison Avec Des Composés Similaires
1,4-Bis(trimethylsilyl)-1,3-butadiyne: This compound also contains a butadiyne moiety but with different substituents.
1-(Buta-1,3-dien-2-yl)pyrazoles: These compounds have a similar conjugated system but with a pyrazole ring instead of a benzene ring.
Uniqueness: 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its conjugated triple bonds make it particularly interesting for studies in electronic and optical materials.
Propriétés
Numéro CAS |
38177-85-4 |
|---|---|
Formule moléculaire |
C11H8 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-buta-1,3-diynyl-3-methylbenzene |
InChI |
InChI=1S/C11H8/c1-3-4-7-11-8-5-6-10(2)9-11/h1,5-6,8-9H,2H3 |
Clé InChI |
TXGWYYUSTYMEOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C#CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


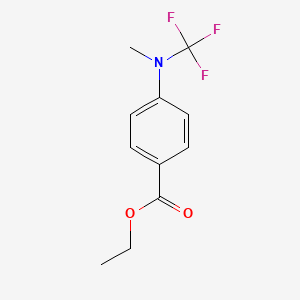
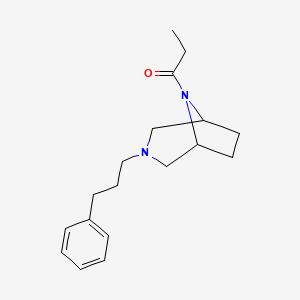
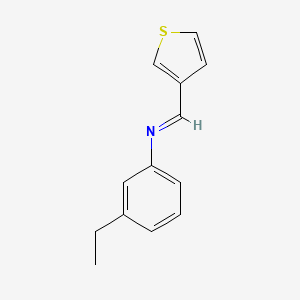
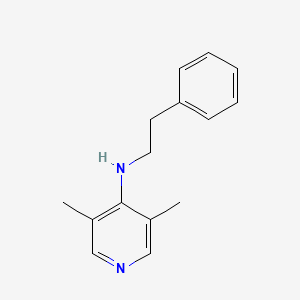
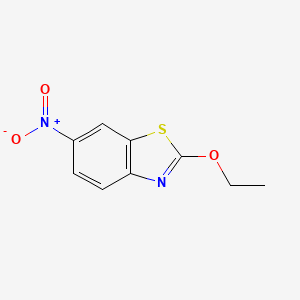
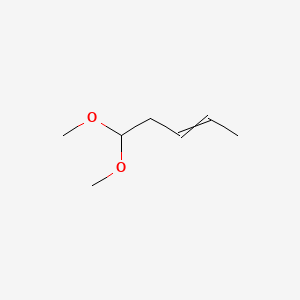
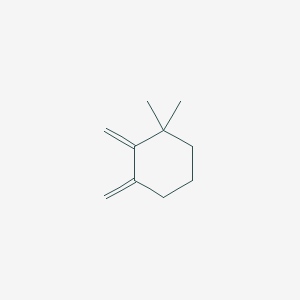
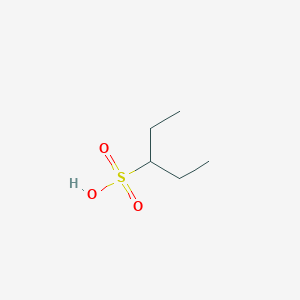
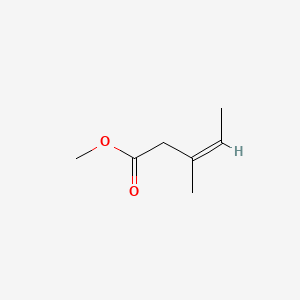
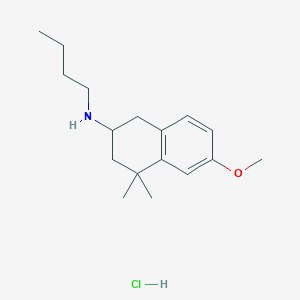
![[4-(3-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13955744.png)
